![molecular formula C18H19N5O4S B2661741 5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852171-53-0](/img/structure/B2661741.png)

5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

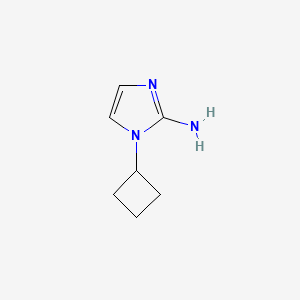

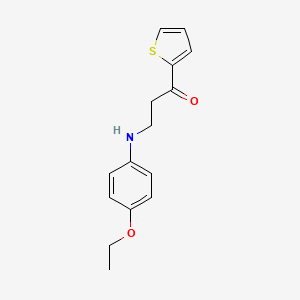

“5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C18H19N5O4S. It belongs to the class of compounds known as pyrimidopyrimidines, which are structurally similar to purines and isomeric to pteridines . These compounds exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .

Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives . The first involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione and its related compounds have been studied for their potential anti-HIV activity. Research by Al-Masoudi et al. (2008) focused on synthesizing a series of new 6-arylsulfanyl-1,3-dimethyl-5-nitro-1H-pyrimidin-2,4-diones, aiming to develop new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The compounds were evaluated for their activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2008).

Synthesis and Structural Studies

Studies by Youssefyeh (1975) and others have explored the synthesis and reactions of similar pyrimidine derivatives. The work by Youssefyeh examined the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols, leading to a range of products including disulphides and pyrimidopteridines. These studies provide insight into the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Youssefyeh, 1975).

Supramolecular Chemistry

Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, a feature relevant in supramolecular chemistry. Such interactions are significant in the design of new materials and molecular assemblies, where control over molecular association is crucial (Beijer et al., 1998).

Potential as Phosphodiesterase Inhibitors

Novinson et al. (1975) synthesized and screened a number of pyrazolo[1,5-a]pyrimidines, which are structurally related to 5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione, as in vitro cAMP phosphodiesterase inhibitors. Such compounds could have implications in the treatment of diseases where modulation of cAMP levels is beneficial (Novinson et al., 1975).

Coordination Chemistry and Magnetic Properties

Research by Baskett et al. (2005) on coordination complexes involving pyrimidine derivatives showcased the exploration of magnetic properties in coordination chemistry. Such studies contribute to the understanding of molecular magnetic materials, which have potential applications in data storage and quantum computing (Baskett et al., 2005).

Zukünftige Richtungen

Pyrimidopyrimidines, including “5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . Future research may focus on exploring their potential in various therapeutic applications and developing efficient methods for their synthesis .

Eigenschaften

IUPAC Name |

5-butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-4-5-10-28-16-13-15(21(2)18(25)22(3)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLADZNAASEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)

![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)

![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)